2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyl)ethyl)-
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Overview
Description
2,8,9-Trioxa-5-aza-1-silabicyclo(333)undecane, 1-(2-(2-furanyl)ethyl)- is a complex organosilicon compound known for its unique structure and versatile applications This compound belongs to the class of silatranes, which are characterized by their tricyclic structure incorporating silicon, oxygen, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyl)ethyl)- typically involves the reaction of silatrane HSi(OCH2CH2)3N with various mercury(II) salts (HgX2, where X can be OCOMe, OCOCF3, OCOCCl3, SCN, or Br). This reaction yields the corresponding 1-substituted silatranes in good yields . The reaction conditions generally require an inert atmosphere and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced using organosilicon hydrides.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Organosilicon hydrides containing a four-coordinate silicon atom.
Substitution: Mercury(II) salts (HgX2) for replacing hydrogen on the silicon atom.
Major Products Formed
The major products formed from these reactions include various 1-substituted silatranes, depending on the reagents used. For example, reactions with mercury(II) salts yield 1-substituted silatranes with different substituents (e.g., OCOMe, OCOCF3, etc.) .
Scientific Research Applications
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyl)ethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyl)ethyl)- involves its interaction with molecular targets through its silicon, oxygen, and nitrogen atoms. The compound’s tricyclic structure allows it to form stable complexes with various substrates, facilitating its reactivity. The internal σ-donation to the empty p orbital of silicon or interaction with oxygen lone-pair levels plays a crucial role in its chemical behavior .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane
- 1-Vinyl-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane
- 1-Methoxy-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane
Uniqueness
What sets 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyl)ethyl)- apart from similar compounds is its specific substitution pattern, which imparts unique reactivity and potential applications. The presence of the furanyl group enhances its biological activity and makes it a valuable compound for research in medicinal chemistry and materials science.
Properties
CAS No. |
72517-62-5 |
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Molecular Formula |
C12H19NO4Si |
Molecular Weight |
269.37 g/mol |
IUPAC Name |
1-[2-(furan-2-yl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C12H19NO4Si/c1-2-12(14-7-1)3-11-18-15-8-4-13(5-9-16-18)6-10-17-18/h1-2,7H,3-6,8-11H2 |
InChI Key |
RGGCCNZJVSQBFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)CCC3=CC=CO3 |
Origin of Product |
United States |
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